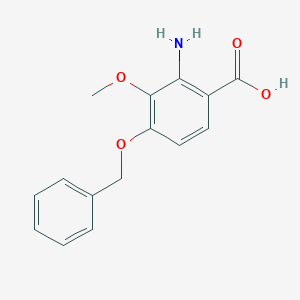

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid

Vue d'ensemble

Description

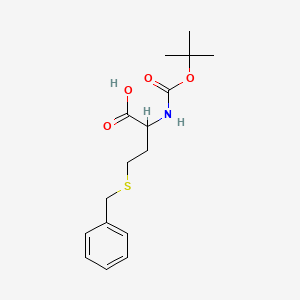

Amino acids and their derivatives are crucial in various biological and chemical processes. They can serve as building blocks for proteins, act as intermediates in metabolic pathways, and exhibit various biological activities .

Synthesis Analysis

The synthesis of amino acid derivatives can be challenging, especially when it involves the introduction of various functional groups. Enantioselective methods, including asymmetric synthesis, are often required .Molecular Structure Analysis

The molecular structure of amino acid derivatives can be complex and diverse, depending on the functional groups present. These structures can be analyzed using various techniques such as X-ray diffraction and spectroscopic methods .Chemical Reactions Analysis

Amino acid derivatives can undergo various chemical reactions, including those involving the amino and active methylene groups next to the carbonyl of the thiazolidin ring .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives can be influenced by the presence of various functional groups. For example, the pKa and logD values can provide insights into the compound’s acidity and lipophilicity .Applications De Recherche Scientifique

Antibacterial Applications

This compound has been studied for its potential in combating bacterial infections. Research indicates that derivatives of this compound can exhibit significant antibacterial activity. For instance, thiazole-based Schiff base compounds, which can be synthesized using similar benzyloxy compounds, have shown good activities against Gram-negative E. coli and Gram-positive S. aureus . This suggests that 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid could be a precursor in synthesizing compounds with antibacterial properties.

Antioxidant Properties

Compounds derived from 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid may also serve as effective antioxidants. The related thiazole-based Schiff base compounds have demonstrated better DPPH radical scavenging potency compared to ascorbic acid, which is a known antioxidant . This indicates a promising avenue for research into the antioxidant applications of this compound.

Enzyme Inhibition

The compound has been utilized in the synthesis of derivatives that act as enzyme inhibitors. For example, kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, which include a benzyloxy component, have been synthesized as tyrosinase inhibitors . These inhibitors can play a crucial role in addressing hyperpigmentation and other skin disorders.

Computational Chemistry

In silico studies have been conducted to predict the binding affinity of synthesized compounds against target enzymes. Compounds with a benzyloxy moiety have shown high binding affinity values, indicating their potential as therapeutic agents . This demonstrates the compound’s relevance in computational drug design.

Green Chemistry

The compound is involved in green chemistry applications. It has been used in green synthesis approaches, employing ZnO nanoparticles as catalysts to synthesize biologically active compounds . This highlights its role in developing environmentally friendly synthetic methods.

Drug Design

Finally, 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid derivatives are valuable in drug design. They have been used to create bioisosteres of leucine moieties in drugs, indicating their importance in the development of new therapeutic compounds .

Mécanisme D'action

Target of Action

A structurally similar compound, (2s)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.

Mode of Action

It is likely that it interacts with its target enzyme, potentially inhibiting its activity and thus affecting the production of leukotrienes

Biochemical Pathways

Given its potential target, it may impact the leukotriene synthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and immune responses.

Pharmacokinetics

The structurally similar compound (2s)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid has been reported to have unknown absorption, distribution, metabolism, and excretion properties

Result of Action

If it indeed targets leukotriene a-4 hydrolase and inhibits its activity, it could potentially reduce the production of leukotrienes, thereby modulating inflammatory and immune responses .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-14-12(8-7-11(13(14)16)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFMLBRUBORVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576499 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23938-73-0 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)